molecular formula C17H26N2O2 B14864526 Tert-butyl 2-(2-methylbenzyl)piperazine-1-carboxylate

Tert-butyl 2-(2-methylbenzyl)piperazine-1-carboxylate

Cat. No.: B14864526
M. Wt: 290.4 g/mol
InChI Key: ONEODBPETALDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-(2-METHYL-BENZYL)-PIPERAZINE and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

®-2-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound may be used in the study of biological pathways and mechanisms.

    Medicine: It can serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID METHYL ESTER
  • ®-2-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID ETHYL ESTER

Uniqueness

®-2-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 2-[(2-methylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-13-7-5-6-8-14(13)11-15-12-18-9-10-19(15)16(20)21-17(2,3)4/h5-8,15,18H,9-12H2,1-4H3

InChI Key

ONEODBPETALDCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2CNCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.